3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride
CAS No.: 1909320-23-5
Cat. No.: VC6833140
Molecular Formula: C6H12Cl3N
Molecular Weight: 204.52
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1909320-23-5 |
---|---|
Molecular Formula | C6H12Cl3N |
Molecular Weight | 204.52 |
IUPAC Name | 3-(2,2-dichlorocyclopropyl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C6H11Cl2N.ClH/c7-6(8)4-5(6)2-1-3-9;/h5H,1-4,9H2;1H |
Standard InChI Key | CXYGNPZRRSFDAO-UHFFFAOYSA-N |
SMILES | C1C(C1(Cl)Cl)CCCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 3-(2,2-dichlorocyclopropyl)propan-1-amine hydrochloride, reflects its three primary structural components:
-
A cyclopropane ring with two chlorine atoms at the 2 and 2 positions.
-
A propan-1-amine chain (-CHCHCHNH) attached to the cyclopropane ring.
-
A hydrochloride salt formation at the amine terminus, enhancing solubility and stability .
Property | Value | Source |
---|---|---|
CAS Number | 1909320-23-5 | |
Molecular Weight | 204.5 g/mol | |
Molecular Formula | ||
Solubility | High in polar solvents (e.g., water, ethanol) due to hydrochloride salt |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(2,2-dichlorocyclopropyl)propan-1-amine hydrochloride typically involves three stages:
-
Cyclopropanation: A [2+1] cycloaddition reaction between dichlorocarbene (generated from chloroform and a strong base) and an alkene precursor forms the dichlorocyclopropyl moiety.
-
Amination: The cyclopropane derivative undergoes nucleophilic substitution or reductive amination to introduce the propan-1-amine chain.
-
Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield Optimization Factors |
---|---|---|
Cyclopropanation | CHCl, NaOH, phase-transfer catalyst | Temperature control (0–5°C), solvent choice (e.g., dichloromethane) |
Amination | NH/HO, NaBH | Reaction time (12–24 hrs), stoichiometry |
Salt Formation | HCl (gaseous or aqueous) | pH adjustment, crystallization conditions |
Comparative studies with difluorocyclopropyl analogs (e.g., 3-(2,2-difluorocyclopropyl)propan-1-amine hydrochloride) highlight that dichloro substitution reduces ring strain but increases electrophilicity, necessitating milder amination conditions.
Molecular Properties and Reactivity
Stereoelectronic Effects
The dichlorocyclopropyl group imposes a Bredt’s rule-compliant geometry, with chlorine atoms adopting equatorial positions to minimize steric clashes. Density functional theory (DFT) calculations reveal that the C-Cl bonds polarize the cyclopropane ring, making the adjacent carbons susceptible to nucleophilic attack.
Spectroscopic Characterization
-
NMR: NMR spectra show distinct signals for the cyclopropyl protons (δ 1.8–2.1 ppm) and amine hydrochloride protons (δ 3.0–3.5 ppm) .
-
IR: Strong absorptions at 750 cm (C-Cl stretch) and 1600 cm (N-H bend) confirm functional groups.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing quinolone antibiotics (e.g., derivatives in US4705788A ), where the dichlorocyclopropyl group enhances bacterial DNA gyrase inhibition. Its hydrochloride form improves bioavailability in preclinical models .
Agrochemical Development
Chlorinated cyclopropanes are pivotal in pesticide design. 3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride has shown insecticidal activity against Aedes aegypti larvae in preliminary screens, likely due to acetylcholine esterase disruption.
Table 3: Comparative Bioactivity of Cyclopropyl Amines
Compound | Target Application | Efficacy (IC) |
---|---|---|
3-(2,2-Dichlorocyclopropyl)propan-1-amine HCl | Insecticide | 12 µM |
3-(2,2-Difluorocyclopropyl)propan-1-amine HCl | Antifungal | 8 µM |
2-Chloro-N-(2-chloroethyl)-1-propanamine HCl | Herbicide | 25 µM |
Recent Advances and Future Directions
Recent patents (e.g., US4705788A ) underscore the resurgence of cyclopropyl amines in drug discovery. Computational fragment-based drug design (FBDD) platforms now prioritize dichlorocyclopropyl motifs for their balanced lipophilicity () and metabolic stability . Future research should prioritize in vivo pharmacokinetic studies and scaled-up synthesis protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume